N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Scientific Research Applications
Corrosion Inhibition
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide and its derivatives have been explored for their corrosion inhibiting properties. In one study, benzothiazole derivatives were synthesized and tested for their effectiveness in inhibiting steel corrosion in a 1 M HCl solution. These compounds demonstrated enhanced stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors, suggesting their potential use in corrosion protection applications (Hu et al., 2016).
Antioxidant Activity
Another study evaluated benzothiazole derivatives for their antioxidant activities. The research focused on benzothiazole-isothiourea derivatives and their ability to scavenge free radicals. One of the compounds showed significant activity, indicating the potential of these derivatives in managing oxidative stress-related conditions (Cabrera-Pérez et al., 2016).
Antimicrobial Applications
The antimicrobial properties of benzothiazole derivatives have also been explored. A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, showing significant growth inhibitory effects against various pathogenic strains, including both Gram-positive and Gram-negative bacteria, as well as fungal strains (Bikobo et al., 2017).
Excited-State Intramolecular Proton-Transfer
In the field of photochemistry, benzothiazole derivatives have been used to study excited-state intramolecular proton-transfer (ESIPT) processes. A study investigated novel benzothiazole-based compounds for their aggregation-induced emission enhancement, which is crucial in understanding photophysical dynamics and has potential applications in designing new photonic materials (Qian et al., 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The exact nature of these interactions would depend on the specific structure of the compound and the target it interacts with.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, pain sensation, microbial infection, and cancer, among others.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-15(19,12-7-4-8-20-12)9-16-13(18)14-17-10-5-2-3-6-11(10)21-14/h2-8,19H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCYNUGFMLIMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2S1)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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